molecular formula C16H14ClN3O2S B269141 N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

カタログ番号 B269141
分子量: 347.8 g/mol
InChIキー: LGRSTONAMGXTQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a critical mediator of B-cell receptor signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to decreased B-cell activation and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects
N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been shown to inhibit BTK activity in both cell-based assays and in vivo models. In addition, N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been shown to induce apoptosis in B-cell lymphoma cells and enhance the activity of other anti-cancer agents. N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has also been shown to decrease the levels of inflammatory cytokines in preclinical models.

実験室実験の利点と制限

One advantage of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide is its specificity for BTK, which reduces the potential for off-target effects. In addition, N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide is its potential for resistance development, which has been observed with other BTK inhibitors.

将来の方向性

There are several potential future directions for the development of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide. One area of interest is the combination of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide with other anti-cancer agents, such as venetoclax and rituximab. In addition, the development of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also an area of interest. Finally, the identification of biomarkers that can predict response to N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide may help to improve patient selection and treatment outcomes.

合成法

The synthesis of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with N-(3-aminophenyl)acetamide to form N-{[3-(acetylamino)phenyl]carbamoyl}-2-chlorobenzamide. The final step involves the reaction of the carbamoyl thioamide with thionyl chloride to form N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide.

科学的研究の応用

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide inhibits BTK activity and induces apoptosis in B-cell lymphoma cells. In addition, N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

特性

製品名

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

分子式

C16H14ClN3O2S

分子量

347.8 g/mol

IUPAC名

N-[(3-acetamidophenyl)carbamothioyl]-2-chlorobenzamide

InChI

InChI=1S/C16H14ClN3O2S/c1-10(21)18-11-5-4-6-12(9-11)19-16(23)20-15(22)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23)

InChIキー

LGRSTONAMGXTQD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

正規SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。